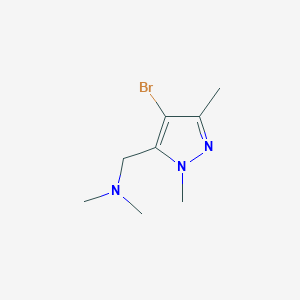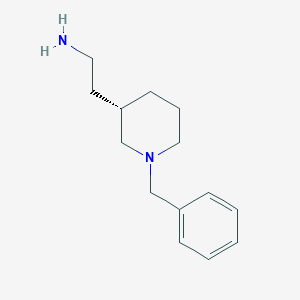![molecular formula C11H12ClN3O B15057202 3-Chloro-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B15057202.png)
3-Chloro-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family
Preparation Methods
The synthesis of 3-Chloro-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one can be achieved through multicomponent reactions involving the condensation of appropriate starting materials. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with isobutylamine and a suitable dehydrating agent under reflux conditions . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as using catalysts or alternative solvents.
Chemical Reactions Analysis
3-Chloro-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Scientific Research Applications
3-Chloro-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one has several scientific research applications:
Medicine: Its derivatives are explored for their potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 3-Chloro-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways. For example, it may interfere with DNA synthesis or repair mechanisms, contributing to its anticancer properties .
Comparison with Similar Compounds
3-Chloro-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit biological activities and are used in medicinal chemistry for drug development.
1H-pyrazolo[3,4-b]pyridine derivatives:
4-Chloro-1H-pyrrolo[2,3-b]pyridine: Another related compound with applications in chemical synthesis and materials science.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which differentiate it from other similar compounds.
Properties
Molecular Formula |
C11H12ClN3O |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
3-chloro-1-(2-methylpropyl)pyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C11H12ClN3O/c1-7(2)6-15-8-4-3-5-13-10(8)14-9(12)11(15)16/h3-5,7H,6H2,1-2H3 |
InChI Key |
KRMJDTKJMJYUED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(N=CC=C2)N=C(C1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide](/img/structure/B15057124.png)
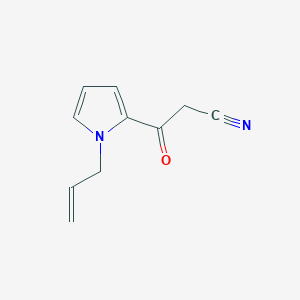

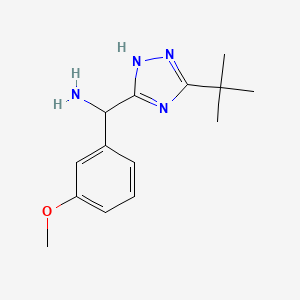
![7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B15057138.png)
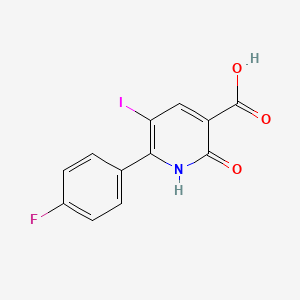
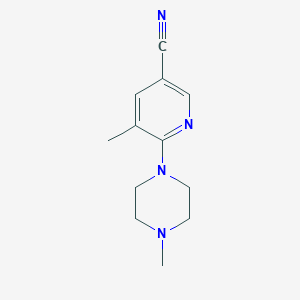
![1-(3-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15057150.png)
